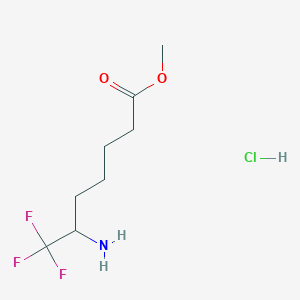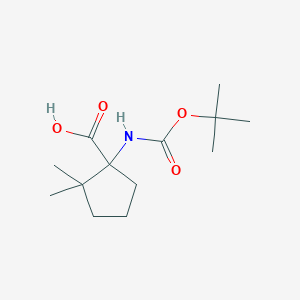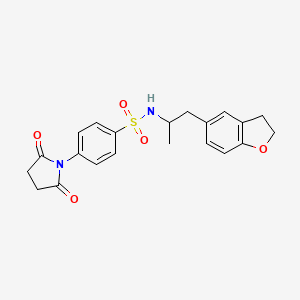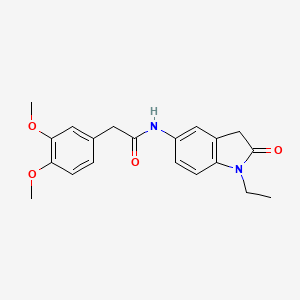
Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride” is a chemical compound with the CAS Number: 2219408-22-5 . It has a molecular weight of 249.66 and its IUPAC name is "methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride" . The compound is typically stored at a temperature of 4 degrees Celsius .
Physical And Chemical Properties Analysis
“Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride” is a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the resources I have.科学的研究の応用
Enzyme Inhibitor Synthesis
- Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride has been utilized in the preparation of enzyme inhibitors. Specifically, compounds related to this chemical have been used to create inhibitors of the enzyme renin, which plays a critical role in blood pressure regulation (Thaisrivongs et al., 1987).
Synthesis of Traumatic Acid and Prostaglandin Synthon
- This compound serves as a key intermediate in the synthesis of traumatic acid and prostaglandin synthon. These substances are important in medical research, particularly in the context of inflammation and wound healing (Babler & Moy, 1979).
Thermosensitive Phosphazene Derivatives
- Research indicates the utility of methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride in creating thermosensitive phosphazene derivatives. These compounds have potential applications in biomedical fields, particularly due to their biocompatible and degradable properties (Uslu et al., 2017).
Designing Fluorescent Dyes for Biomedical Applications
- Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride has been used in the synthesis of pyrroloquinoline-based compounds that exhibit strong blue fluorescence. These compounds are promising as dyes for biomedical applications, such as in cell trafficking and drug delivery systems (Carta et al., 2015).
Development of Antibacterial Agents
- Research has been conducted on synthesizing novel antibacterial drugs using this compound. These drugs are particularly effective against respiratory pathogens and could be beneficial in treating respiratory tract infections (Odagiri et al., 2013).
Transdermal Drug Delivery Systems
- Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride has been investigated for its role in enhancing skin permeation, making it a potential candidate for use in transdermal drug delivery systems (Zheng et al., 2020).
Chemical Synthesis and Industrial Production
- This compound has been used in the synthesis of various pharmaceuticals, demonstrating its versatility and importance in chemical synthesis and industrial production processes (Ran, 2012).
Antimalarial Drug Design
- Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride has been part of research focusing on antimalarial drug design, particularly in the context of quinolones. Trifluoromethyl substitution in these compounds enhances their antimalarial response (Romero, 2019).
Synthesis of 6-aminoquinolones and Antibacterial Evaluation
- Studies have explored the synthesis of 6-aminoquinolones using methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride. These compounds have shown promising antibacterial activity, especially against Gram-positive bacteria (Cecchetti et al., 1996).
Amino Acid Methyl Ester Synthesis
- This compound has also been utilized in the synthesis of amino acid methyl ester hydrochlorides, a process that is compatible with a wide range of amino acids and plays a significant role in pharmaceutical synthesis (Li & Sha, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
methyl 6-amino-7,7,7-trifluoroheptanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2.ClH/c1-14-7(13)5-3-2-4-6(12)8(9,10)11;/h6H,2-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFNXCBFGQXNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)

![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)


![3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472530.png)